See also: Sapropterin (has active moiety).
Sapropterin dihydrochloride
CAS No.: 69056-38-8
Cat. No.: VC0542434
Molecular Formula: C9H17Cl2N5O3
Molecular Weight: 314.17 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69056-38-8 |
---|---|
Molecular Formula | C9H17Cl2N5O3 |
Molecular Weight | 314.17 g/mol |
IUPAC Name | (6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;dihydrochloride |
Standard InChI | InChI=1S/C9H15N5O3.2ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;;/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);2*1H/t3-,4+,6-;;/m0../s1 |
Standard InChI Key | RKSUYBCOVNCALL-NTVURLEBSA-N |
Isomeric SMILES | C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl |
SMILES | CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl |
Canonical SMILES | CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl |
Appearance | Solid powder |
Introduction
Mechanism of Action
Biochemical Pathway Modulation
Sapropterin dihydrochloride replenishes intracellular BH4 levels, enabling PAH to hydroxylate Phe despite structural mutations. This cofactor acts through two mechanisms:
-
Allosteric Activation: BH4 binds to PAH’s regulatory domain, shifting the enzyme from an inactive tetramer to an active dimeric form .
-
Redox Cycling: BH4 serves as an electron donor during the hydroxylation reaction, regenerated via pterin-4α-carbinolamine dehydratase and dihydropteridine reductase .
In BH4 deficiency, sapropterin bypasses defective biosynthesis pathways, restoring enzymatic function in aromatic amino acid hydroxylases and nitric oxide synthases .
Clinical Efficacy
Phe Reduction in Hyperphenylalaninemia
A meta-analysis of four randomized controlled trials demonstrated significant Phe reduction in patients with baseline levels ≥600 μmol/L (WMD: −225.31 μmol/L, 95% CI: −312.28 to −138.34, P < 0.00001) . In a pivotal 6-week study, 41.9% of sapropterin-treated patients achieved Phe levels <600 μmol/L versus 13.2% on placebo (P = 0.012) .
Table 1: Clinical Trial Outcomes in PKU Populations
P < 0.001 vs placebo; †P = 0.006 vs placebo
Dietary Phe Tolerance Enhancement
Patients with controlled Phe levels (≤480 μmol/L) exhibited a 17.5 mg/kg/day increase in dietary tolerance versus 3.3 mg/kg/day with placebo (P = 0.006), enabling relaxed dietary restrictions while maintaining metabolic control .
Event | Clinical Trials (%) | FAERS Reports (%) |
---|---|---|
Vomiting | 8.4 | 12.7 |
Upper Respiratory Infection | 7.1 | 9.8 |
Headache | 5.9 | 6.3 |
Rhinorrhea | 3.2 | 5.1 |
Pharmacokinetics and Drug Interactions
Absorption and Metabolism
Sapropterin demonstrates dose-proportional pharmacokinetics, with peak plasma concentrations (Cmax) achieved at 3–4 hours post-dose. The compound undergoes hepatic metabolism via monoamine oxidase (MAO), with 60–70% excreted renally as dihydrobiopterin .
Table 3: Pharmacokinetic Parameters
Parameter | Value (20 mg/kg dose) |
---|---|
Cmax | 12.4 ± 3.2 μg/mL |
Tmax | 3.1 ± 0.8 hours |
Half-life | 6.7 ± 1.5 hours |
Renal Excretion | 62 ± 8% |
Regulatory Status and Indications
Table 4: Global Regulatory Approvals
Region | Approval Year | Indication | Age Group |
---|---|---|---|
Japan | 1992 | BH4 Deficiency | All ages |
USA | 2007 | PKU (responsive) | ≥1 month |
EU | 2008 | HPA in PKU/BH4 Deficiency (responsive) | ≥4 years |
Future Directions and Research
-
Long-Term Outcomes: Current data span ≤10 years; extended follow-up is needed to assess neurocognitive benefits and late-onset AEs .
-
Pediatric Formulations: Despite approval for all ages, pharmacokinetic studies in neonates remain limited .
-
Combination Therapies: Synergy with mRNA therapies (e.g., pegvaliase) warrants investigation to optimize Phe control .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume